molecular formula C11H12O3S B1323788 Ethyl 2-(thiomethyl)benzoylformate CAS No. 951888-92-9

Ethyl 2-(thiomethyl)benzoylformate

Cat. No. B1323788
CAS RN: 951888-92-9
M. Wt: 224.28 g/mol
InChI Key: ZHFMXXKGUGBAFU-UHFFFAOYSA-N
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Description

Ethyl 2-(thiomethyl)benzoylformate is a chemical compound with a molecular weight of 224.28 . It is a yellow solid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(thiomethyl)benzoylformate is represented by the formula C11H12O3S . The InChI code for this compound is 1S/C11H12O3S/c1-3-14-11(13)10(12)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(thiomethyl)benzoylformate is a yellow solid . Its molecular weight is 224.28 .

Scientific Research Applications

Electrocatalytic Asymmetric Reduction

  • Ethyl 2-(thiomethyl)benzoylformate is utilized in electrocatalytic asymmetric reduction processes. Ag–Cu bimetallic nanoparticles are used as cathode materials for the asymmetric electroreduction of ethyl benzoylformate, leading to the production of optically active ethyl mandelate. This process achieved 54% enantiomeric excess and 42% yield under optimal conditions (Wang et al., 2020).

Enantioselective Hydrogenation

  • Ethyl 2-(thiomethyl)benzoylformate is a key substrate in the enantioselective hydrogenation process. Studies have explored the use of (−)-cinchonidine-modified Pt/Al2O3 catalysts for this reaction, focusing on variables like modifier concentration, reaction temperature, and catalyst particle size. This research contributes significantly to understanding the kinetics and catalyst deactivation in these hydrogenation processes (Martín et al., 2014).

Asymmetric Synthesis

  • The compound plays a crucial role in the asymmetric synthesis of chiral building blocks. High enantioselectivity (up to 98%) has been achieved in the hydrogenation of ethyl benzoylformate on Pt/Al2O3 modified with dihydrocinchonidine. These findings are significant for the development of asymmetric synthesis methodologies (Sutyinszki et al., 2002).

Mechanistic Studies in Asymmetric Reduction

  • Ethyl 2-(thiomethyl)benzoylformate is also important in mechanistic studies of asymmetric reduction. NADH model compounds have been used to study the asymmetric reductions of ethyl benzoylformate, providing insights into the stereochemical behaviors of these compounds and the complexation properties that influence optical yield (Amano et al., 1984).

Photocyclization Processes

  • The compound is involved in photocyclization processes. Studies on 2-(N,N-dialkylamino)- and 2-(N-alkylanilino)ethyl benzoylformates have explored photocyclization via ζ-hydrogen transfer, leading to the formation of seven-membered azalactones. This research contributes to the understanding of regioselectivity in photocyclization (Hasegawa & Yamazaki, 1998).

Catalysis by Thiamin Diphosphate-Dependent Enzymes

  • Ethyl 2-(thiomethyl)benzoylformate has been studied in the context of catalysis by thiamin diphosphate-dependent enzymes, such as benzoylformate decarboxylase. These studies provide a structural and kinetic analysis of catalysis, enhancing our understanding of enzyme mechanisms and substrate interactions (Polovnikova et al., 2003).

properties

IUPAC Name

ethyl 2-(2-methylsulfanylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFMXXKGUGBAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275347
Record name Ethyl 2-(methylthio)-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(thiomethyl)benzoylformate

CAS RN

951888-92-9
Record name Ethyl 2-(methylthio)-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methylthio)-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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